1,4-Dioxa-8-azaspiro[5.5]undecane
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Overview
Description
1,4-Dioxa-8-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxa-8-azaspiro[5.5]undecane can be synthesized through several methods. One common approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. Another method involves the use of olefin metathesis reactions with a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The Prins cyclization reaction is favored due to its efficiency and the ability to introduce diverse substituents, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxa-8-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of oxygen and nitrogen atoms within the ring system, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines or hydrocarbons .
Scientific Research Applications
1,4-Dioxa-8-azaspiro[5.5]undecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its activity and leading to the bacterium’s death.
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1,3-Dioxane-1,3-dithiane spiranes: These compounds also contain oxygen and sulfur atoms within their ring systems and exhibit similar stereochemical properties.
Bis(1,3-oxathiane) spiranes: These compounds have both oxygen and sulfur atoms in their spirocyclic structures and are known for their unique stereochemistry and reactivity.
The uniqueness of this compound lies in its combination of oxygen and nitrogen atoms, which provides distinct chemical reactivity and biological activity compared to other spirocyclic compounds .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1,4-dioxa-8-azaspiro[5.5]undecane |
InChI |
InChI=1S/C8H15NO2/c1-2-8(6-9-3-1)7-10-4-5-11-8/h9H,1-7H2 |
InChI Key |
XCYYZVCCPNKKDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)COCCO2 |
Origin of Product |
United States |
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